molecular formula C8H14N4 B15302237 3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine

3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine

Cat. No.: B15302237
M. Wt: 166.22 g/mol
InChI Key: VMLRMVKKLVMTPX-UHFFFAOYSA-N
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Description

3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with 1,2,4-triazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or modulate receptor activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine

InChI

InChI=1S/C8H14N4/c1-8(3-2-4-9-5-8)7-10-6-11-12-7/h6,9H,2-5H2,1H3,(H,10,11,12)

InChI Key

VMLRMVKKLVMTPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=NC=NN2

Origin of Product

United States

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